Trifluoroacetylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

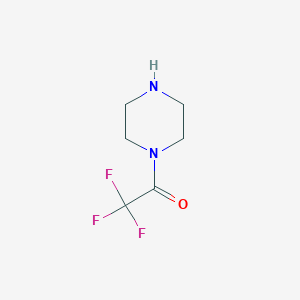

IUPAC Name |

2,2,2-trifluoro-1-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-3-1-10-2-4-11/h10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMQRVDQQAMQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428266 | |

| Record name | Trifluoroacetylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6511-88-2 | |

| Record name | Trifluoroacetylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6511-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Trifluoroacetylpiperazine

Abstract

The trifluoroacetyl group is a crucial functional moiety in medicinal chemistry, valued for its unique electronic properties and its role as a stable protecting group for amines.[1] 1-(Trifluoroacetyl)piperazine serves as a key building block in the synthesis of various pharmaceutically active compounds. Its incorporation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering standardized protocols and expected analytical data to support researchers in drug discovery and development.

Synthesis of 1-(Trifluoroacetyl)piperazine

The synthesis of 1-(Trifluoroacetyl)piperazine is most commonly achieved through the N-acylation of piperazine with a suitable trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA). This reaction is a straightforward and high-yielding nucleophilic acyl substitution.

General Reaction Scheme

The reaction involves the nucleophilic attack of one of the secondary amine nitrogens of piperazine on a carbonyl carbon of trifluoroacetic anhydride. The other nitrogen of the piperazine ring remains as a free secondary amine, making the product a valuable intermediate for further functionalization.

Experimental Workflow for Synthesis

The synthesis can be visualized as a multi-step process from reactant preparation to purification of the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a standard procedure for the trifluoroacetylation of a secondary amine.[1]

-

Reactant Preparation: Dissolve piperazine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.

-

Reaction: Slowly add trifluoroacetic anhydride (1.1 to 1.2 equivalents) dropwise to the stirred piperazine solution. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-(Trifluoroacetyl)piperazine can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 1-(Trifluoroacetyl)piperazine.

Physical and Chemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉F₃N₂O | [2] |

| Molecular Weight | 182.14 g/mol | [2] |

| Appearance | Solid | |

| CAS Number | 6511-88-2 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(Trifluoroacetyl)piperazine. Due to the partial double bond character of the amide C-N bond, hindered rotation can lead to the observation of conformational isomers (rotamers) at room temperature, resulting in broadened or multiple signals for the piperazine protons and carbons.[3][4]

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H NMR | 2.5 - 4.0 | Complex multiplets corresponding to the four methylene (-CH₂) groups of the piperazine ring. Signal broadening is common due to conformational exchange.[3] |

| ¹³C NMR | 40 - 55 | Signals for the piperazine ring carbons. |

| 155 - 160 (quartet) | Carbonyl carbon (C=O), split by the adjacent CF₃ group. | |

| 115 - 120 (quartet) | Trifluoromethyl carbon (CF₃), exhibiting a large ¹JCF coupling constant. | |

| ¹⁹F NMR | -74 to -78 | A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift is relative to CFCl₃.[5][6][7] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

| Technique | Expected m/z |

| Electrospray (ESI+) | 183.0740 ([M+H]⁺) |

| HRMS (ESI+) | Calculated for C₆H₁₀F₃N₂O⁺: 183.0739 |

A typical analytical workflow for confirming the product via Liquid Chromatography-Mass Spectrometry (LC-MS) is shown below.

Caption: Standard workflow for LC-MS characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3250 - 3400 | N-H Stretch | Secondary Amine (piperazine) |

| 2850 - 3000 | C-H Stretch | Aliphatic (piperazine ring) |

| 1670 - 1700 | C=O Stretch | Amide (strong absorption) |

| 1100 - 1300 | C-F Stretch | Trifluoromethyl (strong absorption) |

| 1000 - 1250 | C-N Stretch | Amine/Amide |

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of 1-(Trifluoroacetyl)piperazine and provides a detailed framework for its comprehensive characterization. The experimental protocols and tabulated spectral data serve as a valuable resource for researchers, enabling efficient synthesis and unambiguous confirmation of the product's identity and purity. The availability of this well-characterized building block is fundamental for its application in the development of novel therapeutic agents and other advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. colorado.edu [colorado.edu]

Physical and chemical properties of Trifluoroacetylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(Trifluoroacetyl)piperazine (TFAP), a key building block in medicinal chemistry and drug discovery. This document outlines its known characteristics, provides detailed experimental protocols for its synthesis and analysis, and illustrates its utility as a versatile chemical intermediate.

Core Properties and Data

1-(Trifluoroacetyl)piperazine, also known as 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone, is a monosubstituted piperazine derivative. The introduction of the trifluoroacetyl group at one of the nitrogen atoms significantly modulates the electronic properties of the piperazine ring, enhancing its utility in synthetic applications. This modification increases lipophilicity while providing a secondary amine for further functionalization, making it a valuable scaffold in the synthesis of complex bioactive molecules.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 6511-88-2 | [1] |

| Molecular Formula | C₆H₉F₃N₂O | [1] |

| Molecular Weight | 182.14 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 32 °C | |

| Boiling Point | Data not available. Estimated to be higher than analogous piperidines (e.g., 1-Trifluoroacetylpiperidine: 77 °C at 15 mmHg). | |

| Solubility | Data not available. Expected to be soluble in various organic solvents. The parent piperazine is freely soluble in water; however, the trifluoroacetyl group will decrease aqueous solubility. |

Chemical and Spectroscopic Properties

The chemical identifiers and predicted spectroscopic characteristics are crucial for the identification and utilization of TFAP.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone | |

| SMILES | FC(F)(F)C(=O)N1CCNCC1 | |

| InChI Key | VCMQRVDQQAMQTJ-UHFFFAOYSA-N | |

| pKa (Secondary Amine) | Data not available. Estimated to be significantly lower than the second pKa of piperazine (9.73) due to the strong electron-withdrawing effect of the trifluoroacetyl group. | |

| Purity | Commercially available at ≥98% | [1] |

Role in Drug Discovery and Synthesis

Piperazine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability. They often serve as versatile linkers or core structures in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.

1-(Trifluoroacetyl)piperazine serves as an essential intermediate, providing a protected yet reactive piperazine core. The trifluoroacetyl group acts as a robust protecting group for one amine, allowing for selective modification of the secondary amine. This strategic differentiation is fundamental in building complex molecular architectures and generating libraries of compounds for structure-activity relationship (SAR) studies.

Below is a logical workflow illustrating the role of TFAP as a versatile intermediate in a drug discovery program.

Caption: Logical workflow for utilizing TFAP in drug discovery.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 1-(Trifluoroacetyl)piperazine.

Synthesis of 1-(Trifluoroacetyl)piperazine

This protocol describes the selective mono-acylation of piperazine using trifluoroacetic anhydride. The procedure is adapted from standard acylation methods for cyclic amines.

Caption: Experimental workflow for the synthesis of TFAP.

Materials:

-

Piperazine

-

Trifluoroacetic Anhydride (TFAA)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (optional, as base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a 250 mL round-bottom flask, dissolve piperazine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Slowly add trifluoroacetic anhydride (1.0-1.1 eq) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize excess acid), and finally with brine.

-

Dry the separated organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

-

The product, 1-(Trifluoroacetyl)piperazine, can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

While specific experimental spectra for TFAP are not widely published, this section outlines the protocol for acquiring such data and predicts the expected results based on its chemical structure and data from analogous compounds.

Protocol for NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of 1-(Trifluoroacetyl)piperazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.

Predicted NMR Data:

-

¹H NMR (CDCl₃):

-

A broad singlet corresponding to the N-H proton of the secondary amine.

-

Two distinct multiplets in the range of ~2.8-3.8 ppm, corresponding to the eight protons on the piperazine ring (–CH₂– groups). The protons on the carbons adjacent to the trifluoroacetylated nitrogen will be shifted downfield compared to those adjacent to the secondary amine.

-

-

¹³C NMR (CDCl₃):

-

Signals for the four piperazine ring carbons, likely in the range of ~40-50 ppm.

-

A signal for the carbonyl carbon (C=O) of the amide group, expected around 155-160 ppm (quartet due to coupling with fluorine).

-

A signal for the trifluoromethyl carbon (CF₃), expected around 115-120 ppm (quartet due to C-F coupling).

-

-

¹⁹F NMR (CDCl₃):

-

A sharp singlet corresponding to the three equivalent fluorine atoms of the –CF₃ group.

-

Protocol for Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using either a KBr pellet method for the solid sample or as a thin film from a solution (e.g., in DCM) on a salt plate.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data:

-

N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹ from the secondary amine.

-

C-H Stretch: Bands in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds of the piperazine ring.

-

C=O Stretch: A very strong and sharp absorption band characteristic of the tertiary amide carbonyl, expected in the range of 1680-1650 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorption bands in the 1250-1050 cm⁻¹ region due to the C-F bonds of the trifluoromethyl group.

Safety and Handling

1-(Trifluoroacetyl)piperazine is classified as a toxic substance and requires careful handling.

-

Hazards: Toxic if swallowed (R25) and toxic to aquatic organisms (R51).

-

Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before use.

References

Trifluoroacetylpiperazine: A Technical Guide for Researchers

CAS Number: 6511-88-2

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of Trifluoroacetylpiperazine. This document provides detailed experimental protocols, quantitative data, and visualizations to facilitate its use as a versatile building block in medicinal chemistry and materials science.

Chemical Properties and Data

This compound, with the CAS number 6511-88-2, is a derivative of piperazine featuring a trifluoroacetyl group. This modification significantly influences the compound's chemical and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.[1][2][3][4] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of parent molecules, a desirable characteristic in drug design.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6511-88-2 | [4] |

| Molecular Formula | C₆H₉F₃N₂O | [1][2][4] |

| Molecular Weight | 182.14 g/mol | [4] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Purity | ≥98% | [4] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Chemical Shifts / Frequencies | Rationale / Comparison to Related Compounds |

| ¹H NMR | ~ 2.8 - 3.2 ppm (t, 4H, -CH₂-N-CH₂-) ~ 3.5 - 3.8 ppm (t, 4H, -CH₂-N(COCF₃)-CH₂-) | In 1-acetylpiperazine, the piperazine protons appear at approximately 2.7 ppm and 3.4 ppm. The highly electronegative trifluoroacetyl group is expected to shift the adjacent methylene protons further downfield. |

| ¹³C NMR | ~ 40 - 46 ppm (-CH₂-NH-CH₂-) ~ 45 - 50 ppm (-CH₂-N(COCF₃)-CH₂-) ~ 117 ppm (q, -CF₃) ~ 156 ppm (q, -C=O) | In various piperazine derivatives, the carbon atoms of the piperazine ring typically resonate in the 40-50 ppm range. The trifluoromethyl group will appear as a quartet due to C-F coupling, and the carbonyl carbon will also show coupling to the fluorine atoms. |

| FTIR | ~ 3300 cm⁻¹ (N-H stretch) ~ 2850-2950 cm⁻¹ (C-H stretch) ~ 1680-1700 cm⁻¹ (C=O stretch, amide) ~ 1100-1200 cm⁻¹ (C-F stretch) | The N-H stretch of the secondary amine in the piperazine ring is a key feature. The strong carbonyl absorption is characteristic of the amide functional group. The C-F stretches are also expected to be prominent. |

| Mass Spec (EI) | m/z 182 (M⁺) m/z 113 (M - CF₃) m/z 69 (CF₃⁺) | The molecular ion peak is expected at 182. Common fragmentation patterns for trifluoroacetyl derivatives include the loss of the trifluoromethyl group and the observation of the trifluoromethyl cation. |

Experimental Protocols

Synthesis of 1-(Trifluoroacetyl)piperazine

The following is a representative experimental protocol for the synthesis of 1-(Trifluoroacetyl)piperazine based on general procedures for the acylation of amines.

Reaction Scheme:

Materials:

-

Piperazine

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[5][6] The introduction of a trifluoroacetyl group can further modulate the biological activity and pharmacokinetic properties of piperazine-containing molecules.

Logical Workflow for Drug Discovery Application:

The trifluoroacetyl group serves as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen. Subsequently, the trifluoroacetyl group can be removed under specific conditions to allow for further modification or to reveal a free amine. This synthetic strategy is crucial for creating libraries of diverse piperazine derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

While specific examples of marketed drugs derived directly from 1-(Trifluoroacetyl)piperazine are not prevalent in the reviewed literature, the strategic importance of fluorinated piperazine building blocks is underscored by their frequent appearance in patent literature and preclinical research. The unique combination of the piperazine core and the trifluoroacetyl group makes this compound a highly attractive starting material for the discovery of novel therapeutic agents.

References

- 1. CAS 6511-88-2: 1-(trifluoroacetyl)piperazine | CymitQuimica [cymitquimica.com]

- 2. canbipharm.com [canbipharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Trifluoroacetyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Trifluoroacetyl)piperazine, a fluorinated piperazine derivative of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoroacetyl group can impart unique physicochemical and pharmacological properties to molecules, including enhanced metabolic stability, binding affinity, and lipophilicity. This document details the compound's core properties, a detailed experimental protocol for its synthesis, and its key characterization data.

Core Properties of 1-(Trifluoroacetyl)piperazine

1-(Trifluoroacetyl)piperazine, also known as 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone, is a vital building block in the synthesis of various bioactive molecules. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉F₃N₂O | [1][2] |

| Molecular Weight | 182.14 g/mol | [1][2] |

| CAS Number | 6511-88-2 | [2] |

| Appearance | Solid | [1] |

Synthesis of 1-(Trifluoroacetyl)piperazine

The synthesis of 1-(Trifluoroacetyl)piperazine is typically achieved through the acylation of piperazine with a trifluoroacetylating agent. A common and effective method involves the reaction of piperazine with trifluoroacetic anhydride.

Experimental Protocol: Synthesis via Trifluoroacetylation of Piperazine

This protocol outlines a general procedure for the synthesis of 1-(Trifluoroacetyl)piperazine.

Materials:

-

Piperazine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Organic base (e.g., Triethylamine, Pyridine)

-

Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine in an appropriate anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction.

-

Addition of Base: Add an organic base to the solution to act as a scavenger for the trifluoroacetic acid byproduct.

-

Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride dropwise to the cooled and stirred solution. The slow addition helps to maintain the reaction temperature and prevent the formation of di-acylated byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield pure 1-(Trifluoroacetyl)piperazine.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1-(Trifluoroacetyl)piperazine. Below is a summary of expected analytical data.

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons on the piperazine ring. The chemical shifts will be influenced by the electron-withdrawing trifluoroacetyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the piperazine ring and the carbonyl and trifluoromethyl groups of the trifluoroacetyl moiety. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H bond (if present as a salt or unreacted), C-H bonds, the amide C=O bond, and the C-F bonds of the trifluoroacetyl group. |

Note: The exact chemical shifts and fragmentation patterns will depend on the solvent used for NMR analysis and the ionization method for mass spectrometry. Researchers should compare their experimental data with reference spectra where available.

References

Spectroscopic Profile of Trifluoroacetylpiperazine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(2,2,2-trifluoroacetyl)piperazine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information herein is compiled from analogous compounds and established spectroscopic principles, providing a robust predictive profile in the absence of a complete, published dataset for this specific molecule.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for Trifluoroacetylpiperazine. These values are derived from analyses of similar structures, including 1-acetylpiperazine and other trifluoroacetylated amines, and are presented to facilitate compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Triplet | 4H | -CH₂-N-COCF₃ |

| ~2.8 - 3.0 | Triplet | 4H | -CH₂-NH |

| ~2.0 - 2.5 | Singlet (broad) | 1H | -NH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~155 (quartet, JC-F ≈ 35 Hz) | C=O |

| ~117 (quartet, JC-F ≈ 287 Hz) | CF₃ |

| ~45 | -CH₂-N-COCF₃ |

| ~44 | -CH₂-NH |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ -74 to -77 | CF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Broad | N-H Stretch |

| ~2850 - 2950 | Medium | C-H Stretch |

| ~1680 - 1700 | Strong | C=O Stretch (Amide I) |

| ~1100 - 1300 | Strong | C-F Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - CF₃]⁺ |

| 85 | Strong | [Piperazine-H]⁺ |

| 69 | Strong | [CF₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of small organic molecules.

Synthesis of 1-(2,2,2-trifluoroacetyl)piperazine

A common method for the synthesis of 1-(2,2,2-trifluoroacetyl)piperazine involves the acylation of piperazine with a trifluoroacetylating agent.[1]

Materials:

-

Piperazine

-

Trifluoroacetic anhydride (TFAA) or another suitable trifluoroacetylating agent[1]

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve piperazine in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add one equivalent of the trifluoroacetylating agent dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation.

References

An In-depth Technical Guide to the Purity and Stability of Trifluoroacetylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical attributes of purity and stability for Trifluoroacetylpiperazine (TFAP). Given the limited availability of specific public data on TFAP, this document outlines the fundamental principles, methodologies, and potential challenges associated with ensuring its quality, drawing upon established analytical chemistry and stability testing protocols for analogous chemical entities.

Introduction to this compound

This compound (TFAP) is a chemical compound featuring a piperazine ring acylated with a trifluoroacetyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the amide bond and the basicity of the second nitrogen atom in the piperazine ring. These structural features are pivotal in its reactivity, potential applications, and degradation profile. Ensuring high purity and understanding the stability of TFAP are paramount for its reliable use in research and development, particularly in pharmaceutical applications where it may serve as a synthetic intermediate.

Purity Profile and Impurity Analysis

The purity of this compound is a critical parameter for its application. Impurities can arise from the synthesis process, degradation, or improper storage. A typical purity specification for a high-grade TFAP would be ≥99%.

Potential Impurities

Common impurities may include residual starting materials, by-products from the synthesis, and degradation products.

Table 1: Potential Impurities in this compound

| Impurity Name | Potential Source | Typical Analytical Method for Detection |

| Piperazine | Unreacted starting material | GC-MS, HPLC-UV (with derivatization) |

| Trifluoroacetic acid | Hydrolysis of TFAP | IC, LC-MS |

| N,N'-bis(trifluoroacetyl)piperazine | Over-acylation during synthesis | GC-MS, LC-MS |

| Ethyl Trifluoroacetate | Residual acylating agent | GC-Headspace |

| Degradation Products | See Section 3 | HPLC-UV, LC-MS, GC-MS |

Analytical Methods for Purity Assessment

A combination of chromatographic techniques is generally employed for the comprehensive purity assessment of TFAP.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, TFAP is well-suited for GC-MS analysis. This technique provides excellent separation of volatile impurities and allows for their identification based on mass spectra.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach for quantifying the purity of TFAP and detecting non-volatile impurities. Given that the piperazine moiety lacks a strong chromophore, detection might be performed at low UV wavelengths (e.g., 210-220 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation and can be used for quantitative purity analysis (qNMR) with an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the functional groups present in the molecule.

Stability of this compound

Stability studies are essential to determine the shelf-life and appropriate storage conditions for TFAP. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies involve exposing TFAP to a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Table 2: Illustrative Forced Degradation Conditions for this compound

| Stress Condition | Reagent/Condition | Duration | Expected Degradation |

| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours | Hydrolysis of the amide bond to form piperazine and trifluoroacetic acid. |

| Basic Hydrolysis | 0.1 M NaOH | 4 - 24 hours | Rapid hydrolysis of the amide bond. |

| Oxidation | 3% H₂O₂ | 24 hours | Potential for N-oxide formation or ring opening. |

| Thermal Degradation | 80°C | 7 days | To be determined; potential for decomposition. |

| Photostability | ICH Q1B conditions | - | To be determined; exposure to light to assess for photodegradation. |

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the amide bond, which is susceptible to both acidic and basic conditions.

The Trifluoroacetylpiperazine Moiety: A Versatile Building Block in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetylpiperazine (TFAP) is a fluorinated derivative of piperazine that has emerged as a valuable and versatile building block in various scientific disciplines. The unique combination of the piperazine ring, a common pharmacophore in medicinal chemistry, and the trifluoroacetyl group, which imparts distinct physicochemical properties, makes TFAP a molecule of significant interest. This technical guide explores the core research applications of this compound, providing insights into its role in medicinal chemistry, analytical chemistry, and materials science. The content herein is intended to serve as a comprehensive resource for researchers looking to leverage the potential of this important chemical entity.

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The piperazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs. The introduction of a trifluoroacetyl group can significantly modulate a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthesis of Bioactive Compounds

This compound is primarily utilized as a key intermediate in the synthesis of a wide array of bioactive molecules. The trifluoroacetyl group can serve as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen atom. Subsequently, the trifluoroacetyl group can be removed under specific conditions to yield the desired product.

A general synthetic scheme involves the reaction of 1-(trifluoroacetyl)piperazine with a suitable electrophile to introduce a desired substituent. This is a common strategy in the development of novel therapeutic agents.

Experimental Protocol: General Synthesis of N-Substituted Piperazines from 1-(Trifluoroacetyl)piperazine

-

Reaction Setup: To a solution of 1-(trifluoroacetyl)piperazine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

-

Addition of Electrophile: The electrophile (e.g., an alkyl halide or a compound with a suitable leaving group, 1.1 equivalents) is added to the reaction mixture, often dropwise at 0 °C to control the reaction temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature or heated as required, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the N-substituted-N'-trifluoroacetylpiperazine.

-

Deprotection (Optional): The trifluoroacetyl group can be removed by hydrolysis with a base such as potassium carbonate in methanol and water to yield the free secondary amine.

Table 1: Examples of Bioactive Piperazine Derivatives and their Reported Activities

| Compound Class | Target | Reported Activity | Representative IC50 Values |

| Phthalazinylpiperazine derivatives | Antitumor | Cytotoxic against various cancer cell lines | 0.013 µM to 0.079 µM against MDA-MB-231 cells |

| Thiazolinylphenyl-piperazines | Anticancer | Cytotoxic against breast and prostate cancer cell lines | IC50 values in the micromolar range |

| Piperazine-dihydrofurans | Acetylcholinesterase (AChE) inhibition | Potential treatment for Alzheimer's disease | IC50 values ranging from >100 µM to 8.55 µM |

| 1,2,4-Triazine derivatives | Anticancer | Cytotoxic activity | IC50 values of 40 and 42 µg/mL |

Role in PET Ligand Development

The development of positron emission tomography (PET) ligands for in vivo imaging of biological targets is a crucial area of research. Piperazine-containing molecules are frequently used as scaffolds for PET ligands due to their ability to cross the blood-brain barrier and bind to central nervous system receptors. The incorporation of a fluorine-18 (¹⁸F) labeled trifluoroacetyl group or the use of a fluorinated piperazine derivative is a common strategy in the synthesis of these imaging agents.

For instance, ¹⁸F-labeled ligands targeting the colony-stimulating factor 1 receptor (CSF1R), a biomarker for neuroinflammation, have been synthesized using a piperazine core. The synthesis of such PET ligands often involves a late-stage radiofluorination step.

Experimental Protocol: General Procedure for ¹⁸F-Radiolabeling of a Piperazine-based PET Ligand Precursor

-

Precursor Synthesis: A suitable precursor molecule containing a piperazine moiety and a leaving group (e.g., a tosylate or a nitro group) for nucleophilic substitution is synthesized.

-

¹⁸F-Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron and trapped on an anion-exchange cartridge.

-

Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted from the cartridge with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in a mixture of acetonitrile and water. The solvent is then removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Radiolabeling Reaction: The precursor, dissolved in an anhydrous solvent (e.g., dimethyl sulfoxide or acetonitrile), is added to the dried [¹⁸F]fluoride/Kryptofix complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

-

Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled product.

-

Formulation: The collected HPLC fraction containing the radiolabeled ligand is diluted with water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in a sterile saline solution for injection.

Caption: Workflow for the synthesis of an ¹⁸F-labeled piperazine-based PET ligand.

Analytical Chemistry: A Derivatizing Agent for Enhanced Detection

In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), chemical derivatization is a common technique used to improve the volatility, thermal stability, and detectability of analytes. The trifluoroacetyl group is an excellent derivatizing moiety for this purpose due to its electron-withdrawing nature, which increases the volatility of the derivatized compound and can enhance the response of electron capture detectors (ECD).

While specific literature detailing the use of 1-(trifluoroacetyl)piperazine as a derivatizing agent is not abundant, the general principle of trifluoroacetylation is well-established for the analysis of various compounds, including steroids and amphetamines. Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose, and the resulting trifluoroacetylated derivatives exhibit improved chromatographic properties.

Experimental Protocol: General Procedure for Trifluoroacetylation Derivatization for GC-MS Analysis

-

Sample Preparation: The sample containing the analyte with active hydrogens (e.g., hydroxyl or amine groups) is dried thoroughly, as moisture can interfere with the derivatization reaction.

-

Reagent Addition: The dried sample is dissolved in a suitable aprotic solvent (e.g., acetonitrile or ethyl acetate). The trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), and a catalyst, if necessary (e.g., pyridine), are added to the solution.

-

Reaction: The reaction mixture is heated in a sealed vial at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-60 minutes) to ensure complete derivatization.

-

Solvent Removal: After cooling to room temperature, the excess reagent and solvent are removed under a gentle stream of nitrogen.

-

Reconstitution: The dried residue is reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) for injection into the GC-MS system.

-

GC-MS Analysis: The derivatized sample is analyzed by GC-MS. The GC is equipped with an appropriate column (e.g., a non-polar or semi-polar capillary column), and the mass spectrometer is operated in a suitable mode (e.g., full scan or selected ion monitoring) for detection and quantification.

Caption: Workflow for trifluoroacetylation derivatization for GC-MS analysis.

Table 2: Comparison of Analytical Parameters Before and After Trifluoroacetylation

| Parameter | Before Derivatization | After Trifluoroacetylation |

| Volatility | Low | High |

| Thermal Stability | Often poor | Improved |

| Peak Shape | Tailing may occur | Symmetrical peaks |

| Retention Time | Long | Shorter |

| Detector Response (ECD) | Low or none | High |

| Limit of Detection | Higher | Lower |

Materials Science: A Potential Monomer for Functional Polymers

The piperazine moiety has also been explored in the field of materials science for the synthesis of functional polymers. Piperazine can be incorporated into polymer backbones to introduce specific properties, such as basicity, which can be useful for applications like CO₂ capture or as a catalytic support. While the direct use of this compound in polymerization has not been extensively reported, its derivatives could serve as functional monomers.

The trifluoroacetyl group could potentially be removed post-polymerization to unmask the secondary amine, providing a route to functionalized polymers with reactive sites. This approach allows for the synthesis of well-defined polymer architectures with tailored functionalities.

Conceptual Application in Polymer Synthesis

A hypothetical application could involve the copolymerization of a vinyl-functionalized this compound derivative with other monomers. The resulting copolymer would have pendant this compound units. Subsequent hydrolysis of the trifluoroacetyl group would yield a polymer with free secondary amine functionalities, which could be further modified or utilized for their basic properties.

Caption: Conceptual pathway for the synthesis of functional polymers using a TFAP-based monomer.

Conclusion

This compound stands out as a highly valuable and versatile building block with significant potential across multiple domains of chemical research. Its primary application lies in medicinal chemistry, where it serves as a key intermediate for the synthesis of a diverse range of bioactive compounds, including sophisticated PET imaging agents. The ability to modulate the physicochemical properties of molecules by incorporating the this compound moiety makes it an attractive tool for drug discovery and development. In analytical chemistry, the principles of trifluoroacetylation, for which TFAP's functional group is a prime example, are instrumental in enhancing the sensitivity and reliability of GC-MS analyses. While its application in materials science is less established, the potential for using this compound derivatives as monomers for the creation of functional polymers presents an exciting avenue for future research. This guide has provided a comprehensive overview of the current and potential research applications of this compound, complete with experimental insights and quantitative data, to aid researchers in harnessing the full potential of this remarkable molecule.

The Evolving Landscape of Amine Derivatization: A Technical Guide to Trifluoroacetylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise and sensitive quantification of amines, a class of compounds central to pharmaceuticals, clinical diagnostics, and forensic science, often necessitates chemical derivatization prior to chromatographic analysis. This guide explores the role of trifluoroacetylation in enhancing the analytical detection of these compounds. While "trifluoroacetylpiperazine" is not established as a standard off-the-shelf derivatization reagent, the underlying principle of introducing a trifluoroacetyl group is a cornerstone of modern analytical chemistry. This is predominantly achieved through the use of Trifluoroacetic Anhydride (TFAA), a powerful acylating agent. This document provides a comprehensive overview of TFAA, its applications in the derivatization of primary and secondary amines, detailed experimental protocols, and quantitative performance data to inform and guide analytical method development.

Introduction: The Rationale for Derivatization

Direct analysis of many amine-containing compounds by gas chromatography (GC) is often hindered by their inherent polarity and low volatility. These characteristics can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column. Chemical derivatization addresses these challenges by converting the polar amine functional group into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving chromatographic performance and detectability.[1][2]

Acylation, the process of introducing an acyl group, is a common and effective derivatization strategy.[2] Fluorinated acylating reagents, such as Trifluoroacetic Anhydride (TFAA), are particularly advantageous as they create stable, volatile derivatives and introduce fluorine atoms, which can enhance detector sensitivity, especially for electron capture detectors (ECD).[3]

Trifluoroacetic Anhydride (TFAA) as the Reagent of Choice

TFAA is a highly reactive and volatile perfluoroacylating agent that readily derivatizes alcohols, phenols, and most importantly, primary and secondary amines to form stable and volatile trifluoroacetyl amides.[3][4] The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of the anhydride, leading to the formation of a stable amide and trifluoroacetic acid as a byproduct. One of the key advantages of TFAA is that no acidic byproducts are formed during the derivatization reaction itself.

Key Advantages of TFAA Derivatization:

-

Increased Volatility: The resulting trifluoroacetyl derivatives are significantly more volatile than the parent amines, making them amenable to GC analysis.[3][4]

-

Improved Thermal Stability: Derivatization protects the amine group, increasing the thermal stability of the analyte.

-

Enhanced Detectability: The introduction of the trifluoroacetyl group improves chromatographic peak shape and can enhance sensitivity, particularly with electron capture detection.[3]

-

Formation of Stable Derivatives: The resulting amides are generally stable, allowing for reliable and reproducible analysis.[5]

-

Characteristic Mass Spectra: The trifluoroacetyl group imparts a distinct fragmentation pattern in mass spectrometry (MS), aiding in structural elucidation and confirmation.[3]

Quantitative Data Presentation

The effectiveness of a derivatization reagent is ultimately determined by its performance in quantitative analysis. The following tables summarize key quantitative data from a comparative study on the derivatization of amphetamine-related drugs for GC-MS analysis, including results for TFAA.

Table 1: Comparison of Derivatizing Reagents for Amphetamine-Related Drugs

| Analyte | Derivatizing Reagent | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Amphetamine (AMP) | TFAA | 10 - 1000 | 10 |

| Methamphetamine (MA) | TFAA | 10 - 1000 | 10 |

| MDMA | TFAA | 5 - 1000 | 5 |

| MDEA | TFAA | 5 - 1000 | 5 |

| Cathinone (CAT) | TFAA | 10 - 1000 | 10 |

Data extracted from a study comparing HFBA, PFPA, and TFAA. While PFPA was found to be the most sensitive in that particular study, TFAA still provides effective derivatization with quantifiable limits.[6][7]

Experimental Protocols

The following section provides detailed methodologies for the derivatization of amines using TFAA for GC-MS analysis. These protocols are intended as a guide and may require optimization for specific applications.

General Protocol for Acylation of Primary and Secondary Amines with TFAA

This protocol is suitable for a wide range of amine-containing analytes.

Materials:

-

Analyte sample

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Nitrogen evaporator (optional)

-

GC-MS system

Procedure:

-

Sample Preparation: Transfer a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to the dried sample residue, followed by the addition of 100 µL of TFAA.[1]

-

Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1] The optimal time and temperature may vary depending on the analyte.

-

Byproduct Removal (Recommended): After the reaction is complete and the vial has cooled to room temperature, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. This step helps to prevent potential damage to the GC column.[1]

-

Reconstitution: Re-dissolve the derivatized residue in a suitable solvent for GC injection (e.g., ethyl acetate or hexane).

-

Analysis: Inject an aliquot (typically 1 µL) of the final solution into the GC-MS system.

Protocol for Derivatization of Amphetamine-Related Drugs in Oral Fluid

This protocol details a specific application of TFAA derivatization in a biological matrix.

Procedure:

-

Extraction: Analytes and internal standards are extracted from 0.5 mL of oral fluid using ethyl acetate in an alkaline medium (0.1 N NaOH).

-

Drying: The organic extract is dried down.

-

Derivatization: The dried extract is reconstituted and derivatized with TFAA by heating at 70°C for 30 minutes.[6][7][8]

-

Analysis: The derivatized sample is then analyzed by GC-MS.

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions and analytical workflows discussed in this guide.

Caption: Reaction of a secondary amine with TFAA.

Caption: Analytical workflow for TFAA derivatization.

Conclusion

While this compound is not a conventional derivatization reagent, the principle of trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) is a robust and widely adopted strategy for the analysis of primary and secondary amines. TFAA effectively enhances the volatility, thermal stability, and detectability of these otherwise challenging analytes, making it an indispensable tool in analytical laboratories. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement sensitive and reliable analytical methods for a wide range of amine-containing compounds. As with any analytical method, optimization of derivatization conditions for specific analytes and matrices is crucial for achieving the highest quality data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. jfda-online.com [jfda-online.com]

- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Trifluoroacetylpiperazine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Trifluoroacetylpiperazine (TFAP), a key building block in medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Introduction to this compound

1-(Trifluoroacetyl)piperazine, commonly abbreviated as TFAP, is a piperazine derivative where one of the nitrogen atoms is acylated with a trifluoroacetyl group. The trifluoroacetyl group serves as a valuable protecting group in multi-step organic syntheses and can also influence the physicochemical and pharmacological properties of the final molecule.[1] The piperazine moiety is a prevalent scaffold in a multitude of approved drugs, particularly those targeting the central nervous system (CNS).[2][3] TFAP is frequently employed in the synthesis of complex molecules, including neurokinin-1 (NK-1) receptor antagonists like Aprepitant, which are used in the management of chemotherapy-induced nausea and vomiting.[4]

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of 1-(Trifluoroacetyl)piperazine and Related Compounds

| Property | 1-(Trifluoroacetyl)piperazine (CAS 6511-88-2) | 1-Trifluoroacetyl piperidine (CAS 340-07-8) | Piperazine (CAS 110-85-0) |

| Molecular Formula | C₆H₉F₃N₂O | C₇H₁₀F₃NO | C₄H₁₀N₂ |

| Molecular Weight | 182.14 g/mol | 181.16 g/mol [5][6] | 86.14 g/mol [7] |

| Appearance | Colorless to pale yellow liquid or solid | Light yellow liquid[8] | White or colorless needle-like crystals |

| Boiling Point | 273 °C[9] | 77 °C / 15 mmHg[8] | 145-146 °C[7] |

| Flash Point | 119 °C[9] | 76.7 °C[5][8] | 190 °F (88 °C) |

| Density | 1.290 g/cm³[9] | 1.226 g/mL at 25 °C[5][8] | Not Available |

| Solubility | Soluble in water[10] | No data available[8] | Soluble in water[10] |

Hazard Identification and Safety Precautions

While specific toxicity data for 1-(Trifluoroacetyl)piperazine is limited, the known hazards of piperazine and other trifluoroacetylated compounds indicate that it should be handled with care. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.

Table 2: GHS Hazard Information for Related Compounds

| Compound | GHS Pictograms | Hazard Statements |

| 1-Trifluoroacetyl piperidine | Danger | H300: Fatal if swallowed. H319: Causes serious eye irritation. H400: Very toxic to aquatic life.[8][11] |

| Piperazine | Danger | Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of damaging fertility or the unborn child.[12][13] |

Based on this information, 1-(Trifluoroacetyl)piperazine should be considered a hazardous substance. The trifluoroacetyl group can be readily cleaved under certain conditions, potentially liberating trifluoroacetic acid, which is corrosive.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure.

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[12]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are required.[12]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the substance is handled outside of a fume hood or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the compound.

-

Handling:

-

Storage:

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |

Spill and Leak Procedures

In case of a spill or leak, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, but avoid inhaling vapors.

-

Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collection: Place the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.[6]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Characterization: Dispose of in accordance with local, state, and federal regulations.

-

Containerization: Collect waste in a properly labeled, sealed container.

-

Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.

Role in Drug Development: Synthesis of a Neurokinin-1 (NK-1) Receptor Antagonist Intermediate

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly as a precursor to N-substituted piperazines. The trifluoroacetyl group acts as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen. This is exemplified in the synthesis of intermediates for the drug Aprepitant, a potent and selective NK-1 receptor antagonist.

Neurokinin-1 (NK-1) Receptor Signaling Pathway

The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates several downstream signaling cascades. These pathways are implicated in inflammation, pain transmission, and emesis. Aprepitant and other NK-1 receptor antagonists block these pathways, leading to their therapeutic effects.[8][14][15][16][17]

Experimental Protocol: Synthesis of a Key Intermediate for Aprepitant

The following is a representative experimental protocol for the synthesis of a key intermediate used in the production of Aprepitant. This procedure involves the use of a trifluoroacetyl-protected piperazine derivative, highlighting the role of TFAP as a crucial building block. This protocol is adapted from methodologies described in the scientific literature.[4]

Reaction Scheme:

Step 1: N-Alkylation of 1-(Trifluoroacetyl)piperazine

-

To a solution of 1-(Trifluoroacetyl)piperazine (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

To this stirred suspension, add the desired alkylating agent, for example, 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine (1.1 eq).

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-alkylated product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Trifluoroacetyl Group

-

Dissolve the purified N-alkylated intermediate (1.0 eq) in a suitable solvent such as methanol (MeOH).

-

Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and a small amount of water.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

To the residue, add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative, a key intermediate for Aprepitant.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis described above.

Conclusion

This compound is a versatile and important reagent in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its safe handling requires a thorough understanding of its potential hazards, the consistent use of appropriate personal protective equipment, and adherence to established laboratory safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize risks and safely harness the synthetic utility of this valuable compound.

References

- 1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1-TRIFLUOROACETYL PIPERIDINE - Safety Data Sheet [chemicalbook.com]

- 7. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells [PeerJ] [peerj.com]

- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. canbipharm.com [canbipharm.com]

- 10. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

- 11. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Trifluoroacetyl Derivatization in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, particularly those containing polar functional groups such as primary and secondary amines, exhibit poor chromatographic behavior, leading to peak tailing and reduced sensitivity. Chemical derivatization is a crucial sample preparation step to overcome these limitations.

This document provides detailed application notes and protocols for the use of trifluoroacetylating agents, specifically Trifluoroacetic Anhydride (TFAA), for the derivatization of primary and secondary amines prior to GC-MS analysis. The introduction of a trifluoroacetyl group enhances the volatility and thermal stability of the analytes, improves chromatographic resolution, and can increase the sensitivity of detection.[1][2] While the specific reagent "Trifluoroacetylpiperazine" is not commonly utilized as a derivatizing agent, the trifluoroacetylation of piperazine and other amine-containing compounds is a well-established method.

Principle of the Method

Trifluoroacetylation is an acylation reaction where an active hydrogen on a primary or secondary amine is replaced by a trifluoroacetyl group (-COCF₃).[1] This is typically achieved by reacting the analyte with a strong acylating agent such as Trifluoroacetic Anhydride (TFAA). The reaction is generally rapid and can often be performed at room temperature or with gentle heating.

The resulting trifluoroacetyl derivatives are more volatile and less polar than the parent compounds, making them more amenable to GC separation. The fluorine atoms in the trifluoroacetyl group also make the derivatives highly sensitive to electron capture detection (ECD) and can lead to characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation.

Applications

Trifluoroacetyl derivatization is widely applicable for the GC-MS analysis of various classes of compounds containing primary and secondary amine groups, including:

-

Pharmaceuticals and Drugs of Abuse: Amphetamines, methamphetamines, and other phenethylamines are frequently derivatized with TFAA to improve their chromatographic properties and enable sensitive detection in biological matrices.[1]

-

Biogenic Amines: This method can be applied to the analysis of biogenic amines in food and biological samples.[2]

-

Neurotransmitters: Derivatization allows for the analysis of trace levels of amine-containing neurotransmitters.

-

Industrial Chemicals: Long-chain primary alkyl amines used as corrosion inhibitors can be identified and quantified after derivatization with TFAA.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the GC-MS analysis of trifluoroacetylated amines. The exact values can vary depending on the specific analyte, matrix, and instrument conditions.

| Analyte Class | Derivatizing Agent | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

| Amphetamines | TFAA | 5 - 1000 | 2.5 - 10 | 5 - 10 | [4] |

| Piperazines (BZP, TFMPP) | TFAA | 10 - 10000 | 0.2 - 1 | 5 - 40 | [5] |

| Long-Chain Alkyl Amines | TFAA | Not Specified | Not Specified | Not Specified | [3] |

Experimental Protocols

Materials and Reagents

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous solvent (e.g., acetonitrile, ethyl acetate, dichloromethane)

-

Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

-

Nitrogen gas for evaporation

-

Heating block or water bath

-

Vortex mixer

-

GC vials with inserts

-

Microsyringes

Protocol 1: Derivatization of Amphetamine-Type Stimulants in Solution

This protocol is a general guideline for the derivatization of amphetamine-type stimulants.

-

Sample Preparation:

-

Pipette 100 µL of the sample solution (or an extract of a biological sample) into a clean GC vial.

-

If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Internal Standard Addition:

-

Add a known amount of the internal standard solution to the vial.

-

-

Derivatization Reaction:

-

Add 50 µL of a suitable solvent (e.g., ethyl acetate).

-

Add 50 µL of Trifluoroacetic Anhydride (TFAA).

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at 70°C for 30 minutes.

-

-

Sample Finalization:

-

Cool the vial to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate).

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1 µL) of the final solution into the GC-MS system.

-

Protocol 2: Derivatization of Long-Chain Primary Alkyl Amines

This protocol is adapted for the analysis of less volatile amines.[3]

-

Sample Preparation:

-

Dissolve a known amount of the amine sample in a suitable solvent (e.g., tetrahydrofuran, THF).

-

-

Derivatization Reaction:

-

To 1 mL of the sample solution, add 100 µL of Trifluoroacetic Anhydride (TFAA).

-

Cap the vial and allow the reaction to proceed at room temperature for 15 minutes.

-

-

GC-MS Analysis:

-

Directly inject an aliquot (e.g., 1 µL) of the reaction mixture into the GC-MS system.

-

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required for specific applications.

-

Gas Chromatograph: Standard GC system with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column is generally suitable (e.g., 5% phenyl-methylpolysiloxane, DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for qualitative analysis (e.g., m/z 40-550) or Selected Ion Monitoring (SIM) for quantitative analysis.

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Diagrams

Caption: Workflow for trifluoroacetyl derivatization and GC-MS analysis.

Caption: Chemical reaction for the derivatization of a primary amine.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]